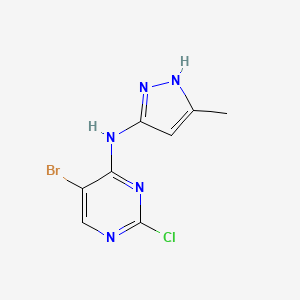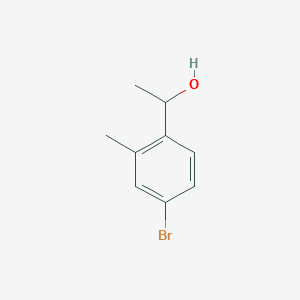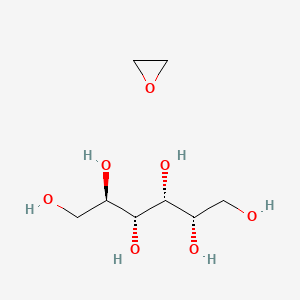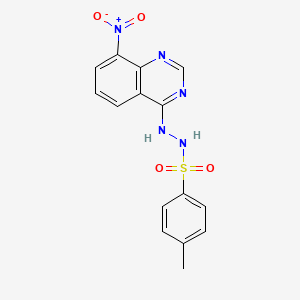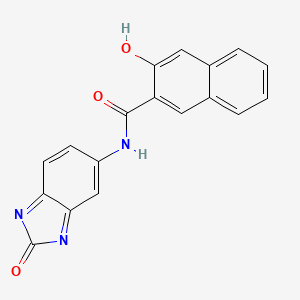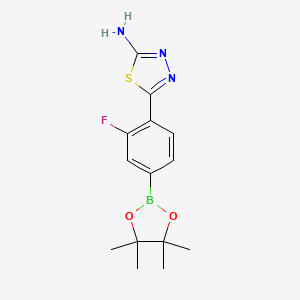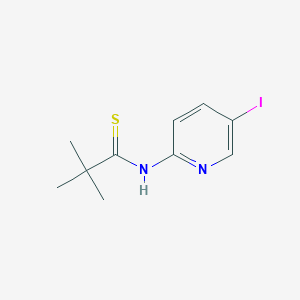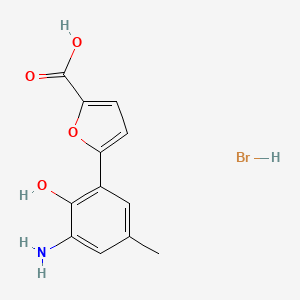
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide typically involves multiple steps. One common method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation . Another method involves the reaction of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar conditions as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is unique due to the presence of both an amino group and a furan ring, which are not commonly found together in similar compounds
特性
分子式 |
C12H12BrNO4 |
|---|---|
分子量 |
314.13 g/mol |
IUPAC名 |
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C12H11NO4.BrH/c1-6-4-7(11(14)8(13)5-6)9-2-3-10(17-9)12(15)16;/h2-5,14H,13H2,1H3,(H,15,16);1H |
InChIキー |
FDFORHCNPUBQTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N)O)C2=CC=C(O2)C(=O)O.Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
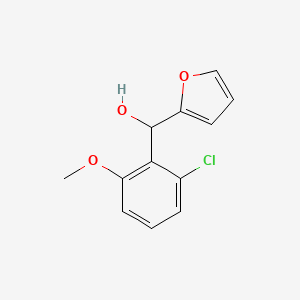
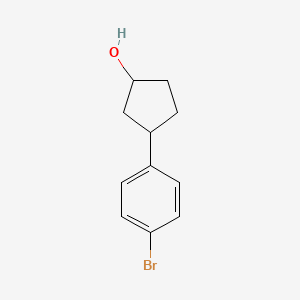

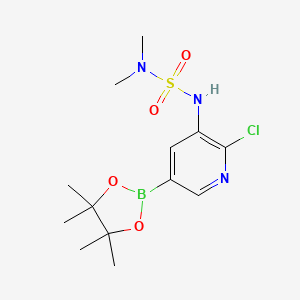

![3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8522081.png)
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-methoxybenzene](/img/structure/B8522086.png)
